

An In-Depth Technical Guide on the Predicted Biological Activities of Digalloyl Trioleate

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Compound of Interest

Compound Name: Digalloyl trioleate

CAS No.: 17048-39-4

Cat. No.: B580229

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Abstract

Digalloyl trioleate, a molecule combining the well-documented antioxidant and bioactive properties of gallic acid with the lipophilic nature of oleic acid, presents a compelling candidate for a range of therapeutic applications. This technical guide provides a comprehensive overview of the predicted biological activities of **digalloyl trioleate**, grounded in its chemical structure and the known functionalities of its constituent moieties. We delve into in silico prediction methodologies, propose mechanisms of action for key predicted activities including antioxidant, anti-inflammatory, and anticancer effects, and provide detailed, actionable protocols for their experimental validation. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this novel compound.

Introduction to Digalloyl Trioleate: A Molecule of Interest

Digalloyl trioleate (C₆₈H₁₀₆O₁₂, Molar Mass: 1115.56 g/mol) is a complex ester composed of a digalloyl group attached to a trioleate backbone.[1][2] The digalloyl moiety is derived from two molecules of gallic acid, a phenolic compound renowned for its extensive health benefits, including antimicrobial, antioxidant, anticancer, anti-inflammatory, and antiviral properties.[3] The trioleate portion consists of three oleic acid chains, which are monounsaturated omega-9 fatty acids. This unique structure imparts both hydrophilic (from the galloyl groups) and lipophilic (from the oleate tails) characteristics to the molecule, suggesting potential for favorable pharmacokinetic properties and interaction with biological membranes.

Historically, **digalloyl trioleate** has been recognized for its application as a sunscreen agent and its use in cosmetics as an antioxidant.[2][4] It is also classified as a chemopreventive agent, hinting at its potential in cancer research.[1] This guide will explore the predicted biological activities of **digalloyl trioleate** beyond its current applications, leveraging computational prediction principles and the established bioactivities of its components.

Structural Breakdown and Physicochemical Properties

A thorough understanding of **digalloyl trioleate**'s structure is fundamental to predicting its biological activities.

Property	Value	Source
Molecular Formula	C68H106O12	[1][2]
Molecular Weight	1115.56 g/mol	[1][2]
IUPAC Name	3,4-dihydroxy-5-[3,4,5-tris[[<i>(Z)</i> -octadec-9-enoyl]oxy]benzoyl]oxybenzoic acid	[2]
SMILES	<chem>CCCCCCCC/C=C\CCCCCCC C(=O)OC1=CC(=CC(=C1OC(=O)CCCCCCC/C=C\CCCCCCC C)OC(=O)CCCCCCC/C=C\CC CCCCC)C(=O)OC2=CC(=C C(=C2O)O)C(=O)O</chem>	[2]
InChIKey	HMKKFLSUPRUBOO- IUPFWZBJSA-N	[2]

The molecule's structure can be conceptually divided into two key functional domains:

- **The Digalloyl Headgroup:** This hydrophilic part of the molecule is composed of two gallic acid units linked by an ester bond. The multiple hydroxyl groups on the aromatic rings are predicted to be the primary sites of antioxidant activity through hydrogen donation to neutralize free radicals.
- **The Trioleate Tail:** This lipophilic portion, consisting of three oleic acid chains, is expected to influence the molecule's solubility, membrane permeability, and overall bioavailability.

In Silico Prediction of Biological Activities: A Principled Approach

While direct experimental data on the full spectrum of **digalloyl trioleate**'s biological activities are limited, we can leverage powerful in silico prediction tools and the known activities of its structural components to generate a robust set of hypotheses. Chemoinformatics and in silico

virtual screening have become indispensable for identifying active molecules and their biological targets at an early stage of research.[5]

Tools like PASS (Prediction of Activity Spectra for Substances) utilize structure-activity relationships (SAR) to predict a compound's bioactivity profile based on its 2D structure.[6][7] These predictions are given as probabilities for a structure to exhibit a certain activity (Pa) and to be inactive (Pi).[7] For phenolic compounds and tannins, in silico methods have been successfully applied to predict a range of activities.[8][9]

Predicted Biological Activity Spectrum of Digalloyl Trioleate

Based on the potent and varied bioactivities of gallic acid and the physicochemical properties conferred by the trioleate tail, the following biological activities are predicted for **digalloyl trioleate**:

Predicted Biological Activity	Rationale based on Structural Components
Antioxidant	The digalloyl moiety, with its multiple phenolic hydroxyl groups, is a strong candidate for potent free radical scavenging activity.
Anti-inflammatory	Gallic acid is a known anti-inflammatory agent. This activity is likely retained and potentially enhanced in digalloyl trioleate.
Anticancer	Gallic acid exhibits anticancer properties. The lipophilic nature of the trioleate tail may enhance cellular uptake and bioavailability, potentially leading to improved anticancer efficacy.
Antimicrobial	Gallic acid possesses antimicrobial properties. The amphipathic nature of digalloyl trioleate could facilitate interaction with microbial cell membranes.
Chemopreventive	This is a known classification for digalloyl trioleate, suggesting its potential to inhibit or reverse carcinogenesis.
Antiviral	The antiviral activity of gallic acid suggests that digalloyl trioleate may also exhibit similar properties.

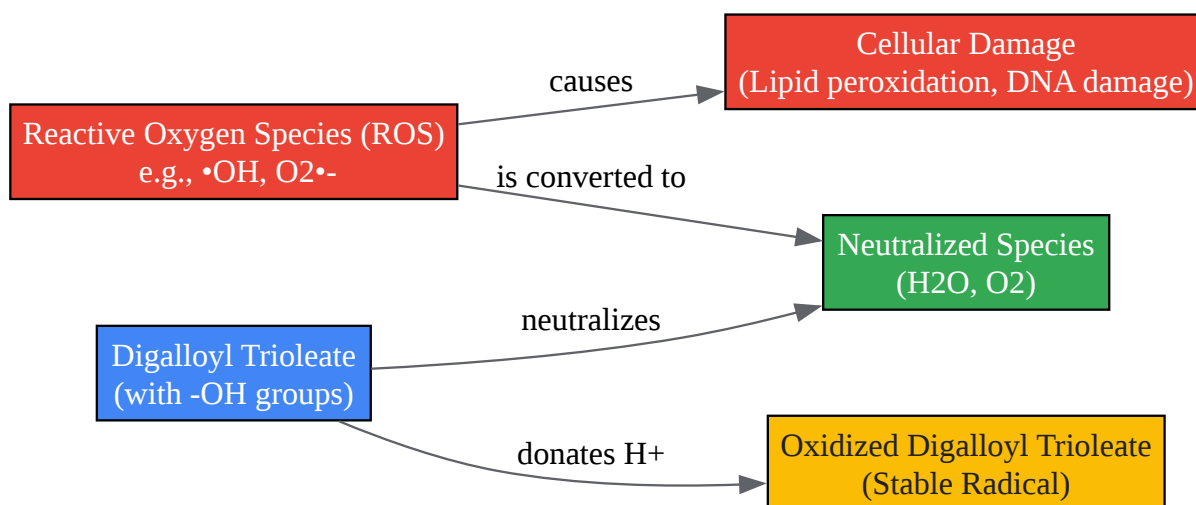
Proposed Mechanisms of Action and Signaling Pathways

Understanding the potential mechanisms through which **digalloyl trioleate** exerts its predicted effects is crucial for targeted research and development.

Antioxidant Activity: Free Radical Scavenging

The primary proposed mechanism for the antioxidant activity of **digalloyl trioleate** is its ability to donate hydrogen atoms from the hydroxyl groups of the galloyl moieties to neutralize

reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus preventing oxidative damage to cellular components.

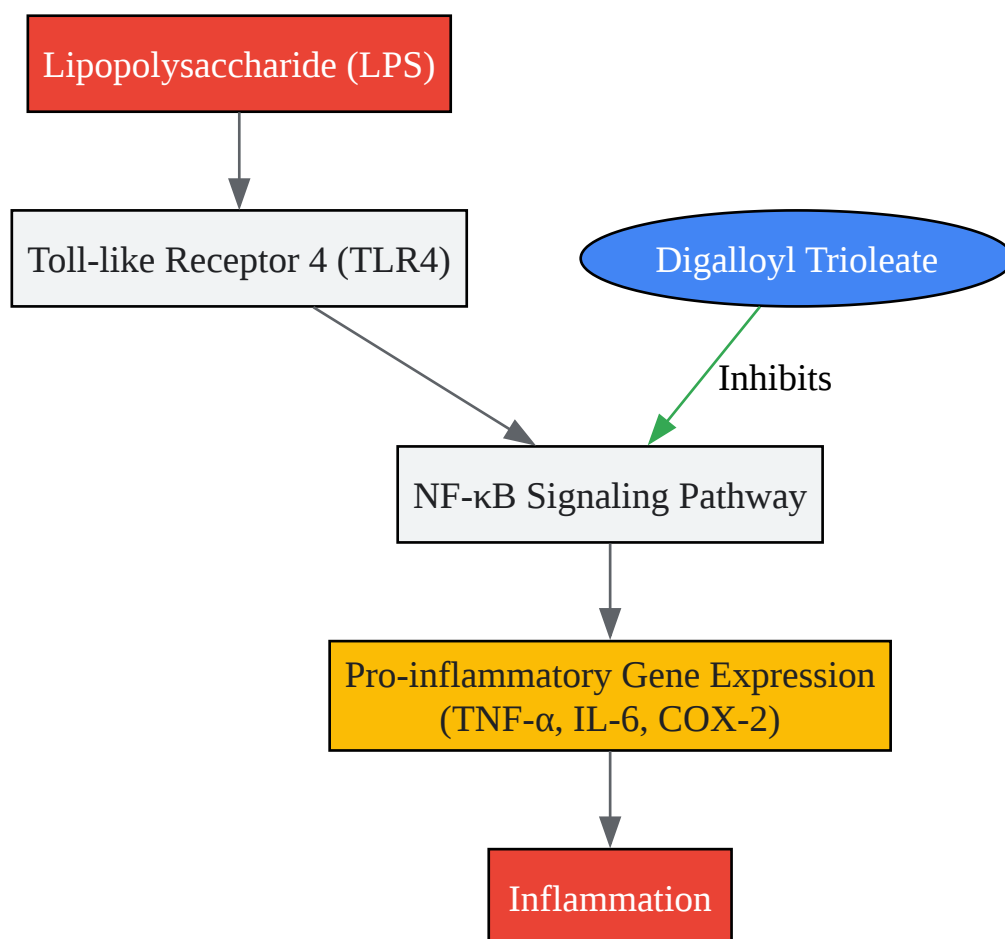


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Caption: Proposed antioxidant mechanism of **Digalloyl Trioleate**.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The predicted anti-inflammatory effects of **digalloyl trioleate** are likely mediated through the inhibition of key inflammatory pathways. This could involve the downregulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

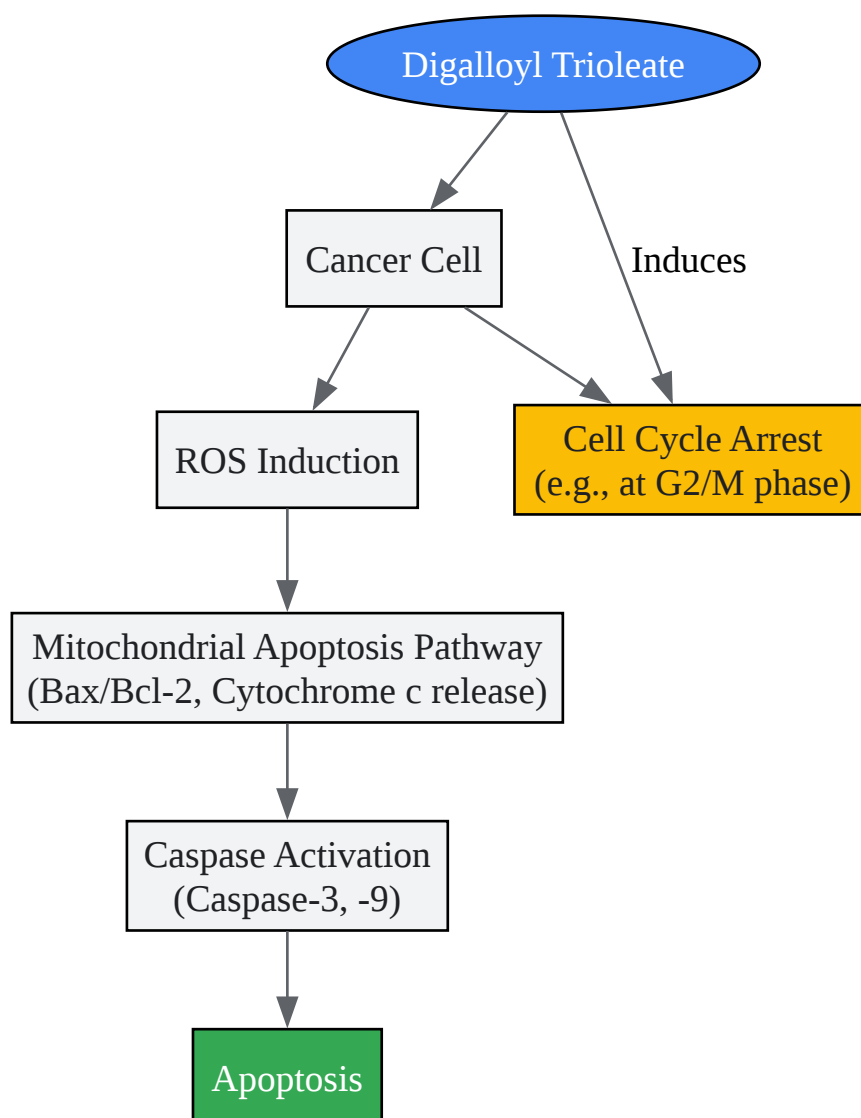


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Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The anticancer potential of **digalloyl trioleate** is likely multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation through cell cycle arrest, and anti-angiogenic effects.



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Caption: Proposed anticancer mechanisms of **Digalloyl Trioleate**.

Experimental Validation Protocols: A Guide for the Bench Scientist

The following section provides detailed, step-by-step protocols for the experimental validation of the predicted biological activities of **digalloyl trioleate**.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
 - Prepare a stock solution of **digalloyl trioleate** in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations.
 - Use ascorbic acid as a positive control and prepare a similar concentration range.
- Assay Procedure:
 - In a 96-well microplate, add 50 μ L of the **digalloyl trioleate** solution (or control/blank) to each well.
 - Add 150 μ L of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the control (DPPH solution without sample) and A_{sample} is the absorbance of the sample.
 - Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of **digalloyl trioleate**.

Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The Griess assay is used to quantify the amount of nitrite (a stable product of NO) in the cell culture medium. A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

- Cell Culture:
 - Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed the cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment:
 - Treat the cells with various concentrations of **digalloyl trioleate** for 1 hour.
 - Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
- Griess Assay:
 - Collect 100 µL of the cell culture supernatant from each well.
 - Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
 - Incubate at room temperature for 10 minutes.
 - Measure the absorbance at 540 nm.
- Data Analysis:

- Calculate the percentage of NO inhibition.
- Determine the IC50 value for NO inhibition.
- Perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

Investigation of Anticancer Activity: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Culture:
 - Select a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for comparison.
 - Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treatment:
 - Treat the cells with a range of concentrations of **digalloyl trioleate** for 24, 48, and 72 hours. Include a vehicle control.
- MTT Assay:
 - After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC50 value for each cell line at each time point.

Conclusion and Future Directions

Digalloyl trioleate stands out as a promising molecule with a wide spectrum of predicted biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide has provided a theoretical framework for these predictions, grounded in the known bioactivities of its constituent parts, and has outlined detailed experimental protocols for their validation. The unique combination of a hydrophilic, bioactive headgroup and a lipophilic tail may offer advantages in terms of bioavailability and cellular interaction.

Future research should focus on the systematic experimental validation of these predicted activities. Further investigations into the precise molecular targets and signaling pathways modulated by **digalloyl trioleate** will be crucial for elucidating its mechanisms of action. Pharmacokinetic and in vivo studies will also be necessary to assess its therapeutic potential in preclinical models. The exploration of **digalloyl trioleate** could pave the way for the development of novel therapeutic agents for a variety of diseases.

References

- Global Substance Registration System. **DIGALLOYL TRIOLEATE**. [\[Link\]](#)
- PubChem. **Digalloyl Trioleate**. [\[Link\]](#)
- PubMed Central. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. [\[Link\]](#)
- PubMed Central. In silico investigation of saponins and tannins as potential inhibitors of SARS-CoV-2 main protease (Mpro). [\[Link\]](#)

- ResearchGate. Selected predicted activities after screening with the PASS algorithm. [[Link](#)]
- MDPI. The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. [[Link](#)]
- ResearchGate. In silico Evaluation of Potential Bioactive Peptides of Phycoerythrins from Selected Rhodophytes. [[Link](#)]
- PubMed Central. Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. [[Link](#)]
- Chemical Science (RSC Publishing). The pursuit of accurate predictive models of the bioactivity of small molecules. [[Link](#)]
- GeneXplain GmbH. Pass. [[Link](#)]
- PubMed. Modelling the possible bioactivity of ellagitannin-derived metabolites. In silico tools to evaluate their potential xenoestrogenic behavior. [[Link](#)]
- YouTube. PASS - Prediction of Activity Spectra for Substances. [[Link](#)]
- Bio-EC. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. [[Link](#)]

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Sources

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Digalloyl Trioleate | C68H106O12 | CID 46174130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DIGALLOYL TRIOLEATE | 17048-39-4 [chemicalbook.com]
- 5. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- [6. genexplain.com \[genexplain.com\]](https://genexplain.com)
- [7. youtube.com \[youtube.com\]](https://youtube.com)
- [8. In silico investigation of saponins and tannins as potential inhibitors of SARS-CoV-2 main protease \(Mpro\) - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [9. researchgate.net \[researchgate.net\]](https://researchgate.net)
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